molecular formula C6H5N3 B581183 3-Ethynylpyrazin-2-amine CAS No. 1005349-13-2

3-Ethynylpyrazin-2-amine

Cat. No. B581183
CAS RN: 1005349-13-2
M. Wt: 119.127
InChI Key: JIXOVARXVOUXKF-UHFFFAOYSA-N
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Description

3-Ethynylpyrazin-2-amine, also known as 2-Amino-3-ethynylpyrazine, is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.127 . This compound is used as a reactant in the synthetic preparation of 5H-pyrrolo[2,3-b]pyrazine derivatives that are useful as intermediates for the preparation of protein kinase inhibitors.


Molecular Structure Analysis

The molecular structure of 3-Ethynylpyrazin-2-amine is represented by the linear formula C6H5N3 . The InChI code for this compound is 1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) .


Chemical Reactions Analysis

3-Ethynylpyrazin-2-amine is used as a reactant in the synthetic preparation of 5H-pyrrolo[2,3-b]pyrazine derivatives. These derivatives are useful as intermediates for the preparation of protein kinase inhibitors. More research is needed to provide a detailed chemical reactions analysis.


Physical And Chemical Properties Analysis

3-Ethynylpyrazin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • A novel and efficient synthesis method for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one was developed using ultrasound-mediated condensation, highlighting the potential for developing related compounds with 3-Ethynylpyrazin-2-amine (Wang, Zou, Zhao, & Shi, 2011).

  • The Ugi reaction followed by microwave-assisted cyclization was used to construct drug-like 2,3-dihydropyrazino[1,2-a]indole-1,4-diones, indicating a pathway for synthesizing complex structures potentially involving 3-Ethynylpyrazin-2-amine (Tsirulnikov, Nikulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).

  • The use of cellulose sulfuric acid as a biopolymer solid acid catalyst in the synthesis of various amine derivatives including 3,4-dihydroquinoxalin-2-amine, highlights the versatility of amines in chemical synthesis, which could extend to 3-Ethynylpyrazin-2-amine (Mofakham, Hezarkhani, & Shaabani, 2012).

  • The reductive alkylation of secondary amine with aldehyde and silane using an iridium complex as a catalyst suggests potential applications in modifying amines, which could be relevant for 3-Ethynylpyrazin-2-amine (Mizuta, Sakaguchi, & Ishii, 2005).

  • The study of 3-Ethynylpyrazole, a compound similar to 3-Ethynylpyrazin-2-amine, in various chemical reactions, like the Favorskii and Iotsich reactions, indicates the reactivity of such compounds and their potential applications (Shvartsberg, Kotlyarevskii, & Kruglov, 1971).

Safety and Hazards

The safety information for 3-Ethynylpyrazin-2-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXOVARXVOUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671896
Record name 3-Ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005349-13-2
Record name 3-Ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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